(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the sulfonylamino group and the pentanoate ester. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of strong acids or bases and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex chromenone derivatives, while reduction can produce simpler, more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of (4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with similar structural features.
(2E)-2-Butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Shares some functional groups and reactivity.
Uniqueness
What sets (4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate apart is its unique combination of the chromenone core with the sulfonylamino and pentanoate groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-6-19(24-31(27,28)17-9-7-14(2)8-10-17)23(26)29-20-12-11-18-15(3)13-21(25)30-22(18)16(20)4/h7-13,19,24H,5-6H2,1-4H3 |
InChI Key |
DKHMMCFFLDOIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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